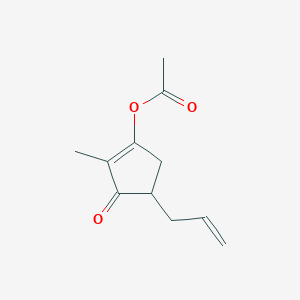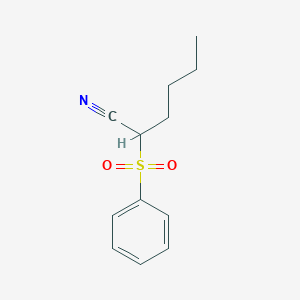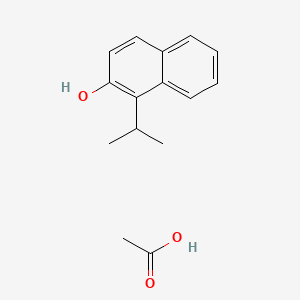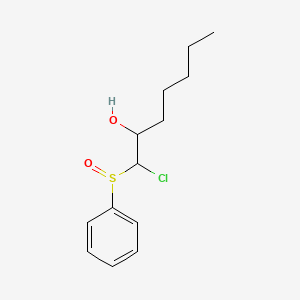![molecular formula C14H6F6O B14484067 1,1,2,2,3,3-Hexafluoro-2,3-dihydrobenzo[f]azulen-9(1H)-one CAS No. 64400-40-4](/img/structure/B14484067.png)
1,1,2,2,3,3-Hexafluoro-2,3-dihydrobenzo[f]azulen-9(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,2,2,3,3-Hexafluoro-2,3-dihydrobenzo[f]azulen-9(1H)-one is a fluorinated organic compound It is characterized by the presence of six fluorine atoms and a dihydrobenzo[f]azulenone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,2,3,3-Hexafluoro-2,3-dihydrobenzo[f]azulen-9(1H)-one typically involves the fluorination of a suitable precursor. One common method is the reaction of a benzo[f]azulenone derivative with a fluorinating agent such as sulfur tetrafluoride (SF4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process, starting with the synthesis of the benzo[f]azulenone core, followed by selective fluorination. The process requires careful control of reaction parameters, including temperature, pressure, and the concentration of reagents, to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
1,1,2,2,3,3-Hexafluoro-2,3-dihydrobenzo[f]azulen-9(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated benzo[f]azulenone derivatives.
Reduction: Reduction reactions can yield partially or fully hydrogenated products.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated benzo[f]azulenone derivatives, while reduction can produce hydrogenated analogs.
Aplicaciones Científicas De Investigación
1,1,2,2,3,3-Hexafluoro-2,3-dihydrobenzo[f]azulen-9(1H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique structure makes it a candidate for studying fluorine’s effects on biological systems.
Industry: Used in the development of advanced materials, including fluorinated polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1,1,2,2,3,3-Hexafluoro-2,3-dihydrobenzo[f]azulen-9(1H)-one involves its interaction with molecular targets through its fluorine atoms. The fluorine atoms can form strong hydrogen bonds and interact with various biological molecules, affecting their function. The compound’s unique structure allows it to modulate specific pathways, making it useful in various applications.
Comparación Con Compuestos Similares
Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-propanol: A fluorinated alcohol with similar hydrogen bonding properties.
Hexafluoroacetone: A fluorinated ketone with applications in organic synthesis.
Hexafluoropropylene: A fluorinated olefin used in the production of fluoropolymers.
Uniqueness
1,1,2,2,3,3-Hexafluoro-2,3-dihydrobenzo[f]azulen-9(1H)-one is unique due to its dihydrobenzo[f]azulenone core, which imparts distinct chemical and physical properties. Its high fluorine content enhances its stability and reactivity, making it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
64400-40-4 |
|---|---|
Fórmula molecular |
C14H6F6O |
Peso molecular |
304.19 g/mol |
Nombre IUPAC |
1,1,2,2,3,3-hexafluorobenzo[f]azulen-5-one |
InChI |
InChI=1S/C14H6F6O/c15-12(16)9-5-7-3-1-2-4-8(7)11(21)6-10(9)13(17,18)14(12,19)20/h1-6H |
Clave InChI |
YSPKBTYUWINDNL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C3C(=CC2=O)C(C(C3(F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


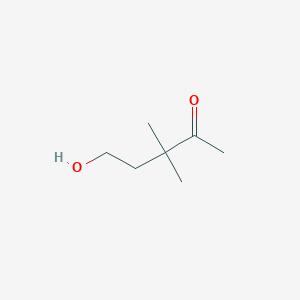
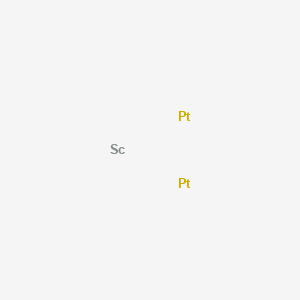
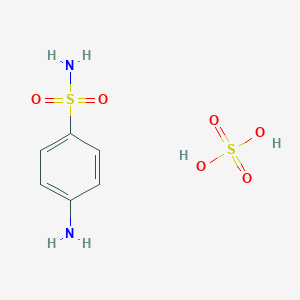
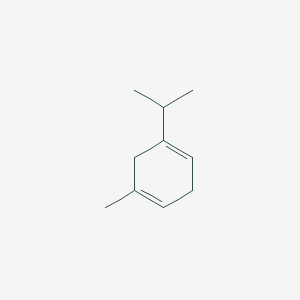

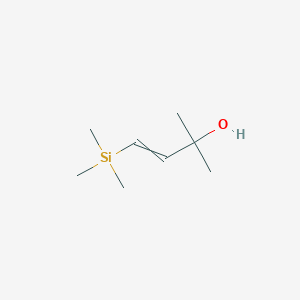

![Ethyl [4-(2-methylpropanoyl)phenyl]acetate](/img/structure/B14484019.png)
